molecular formula C18H28N4O2 B2827761 tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate CAS No. 2034155-57-0

tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate

Cat. No.: B2827761
CAS No.: 2034155-57-0
M. Wt: 332.448
InChI Key: NOPQTIPOAWDCEI-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate is a complex organic compound that features a piperidine ring substituted with a tetrahydrocinnoline moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the tetrahydrocinnoline moiety. The final step involves the addition of the tert-butyl carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate include:

Uniqueness

The uniqueness of tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate lies in its specific structural features, such as the combination of the tetrahydrocinnoline moiety with the piperidine ring and the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)19-14-8-10-22(11-9-14)16-12-13-6-4-5-7-15(13)20-21-16/h12,14H,4-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQTIPOAWDCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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